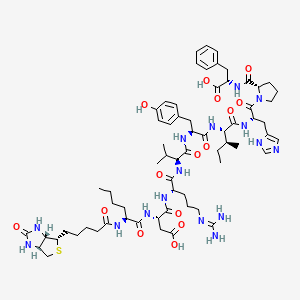

Spexin-2 (53-70), human,mouse,rat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

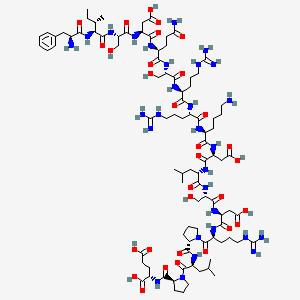

Spexin-2 (53-70), human, mouse, rat, also known as NPQ 53-70, is a biologically active peptide derived from the prohormone proNPQ. This peptide is conserved among mammalian species and plays a central role in modulating cardiovascular and renal functions. When administered to rats, Spexin-2 (53-70) has been shown to decrease heart rate and increase urine flow rate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spexin-2 (53-70) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Spexin-2 (53-70) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product. The peptide is then lyophilized to obtain a stable, dry powder suitable for storage and further use .

Analyse Chemischer Reaktionen

Types of Reactions

Spexin-2 (53-70) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or performic acid can oxidize methionine residues to methionine sulfoxide.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.

Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Spexin-2 (53-70) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating cardiovascular and renal functions, as well as its potential involvement in metabolic processes.

Medicine: Explored as a potential therapeutic agent for conditions such as hypertension and kidney disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Wirkmechanismus

Spexin-2 (53-70) exerts its effects by binding to specific receptors in the cardiovascular and renal systems. It modulates heart rate and urine flow through interactions with G-protein-coupled receptors (GPCRs) and downstream signaling pathways. The peptide’s actions are mediated by its ability to influence ion channels and transporters, leading to changes in cellular activity and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spexin-1: Another peptide derived from the same prohormone, proNPQ, but with different biological activities.

Neuropeptide Q (NPQ): A related peptide with overlapping functions in the central nervous system and peripheral tissues.

Uniqueness

Spexin-2 (53-70) is unique due to its specific sequence and non-amidated form, which confer distinct biological activities compared to other peptides derived from proNPQ. Its ability to modulate both cardiovascular and renal functions makes it a valuable target for research and therapeutic development .

Eigenschaften

Molekularformel |

C92H151N29O31 |

|---|---|

Molekulargewicht |

2159.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |

InChI-Schlüssel |

MGQPHGPBUDHQPC-YAFPEYQZSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)

![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)